molecular formula C13H20N4OS B3837213 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide

2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide

Cat. No. B3837213
M. Wt: 280.39 g/mol
InChI Key: YUNZETZHUYQJOJ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide, also known as EPTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPTA belongs to the class of hydrazide derivatives and has been found to possess a wide range of biological activities.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, antimicrobial, antifungal, and antiviral properties. 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has also been shown to have anti-inflammatory and antioxidant effects. In addition, 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has been found to have potential applications in the treatment of neurological disorders and as an analgesic agent.

Mechanism of Action

The exact mechanism of action of 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide is not fully understood. However, it has been suggested that 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide exerts its biological effects through the inhibition of various enzymes and signaling pathways. 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has also been found to have antimicrobial and antifungal properties. In addition, 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has been shown to have anti-inflammatory and antioxidant effects. 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide has also been found to have potential applications in the treatment of neurological disorders and as an analgesic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide is its wide range of biological activities. This makes it a promising candidate for the development of new drugs. Another advantage of 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide is its relatively low toxicity. However, one of the limitations of 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide. One area of research could focus on improving the solubility of 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide in water to improve its in vivo administration. Another area of research could focus on optimizing the therapeutic potential of 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide by identifying its exact mechanism of action. In addition, further research could be conducted to explore the potential applications of 2-(4-ethyl-1-piperazinyl)-N'-(3-thienylmethylene)acetohydrazide in the treatment of neurological disorders and as an analgesic agent.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-2-16-4-6-17(7-5-16)10-13(18)15-14-9-12-3-8-19-11-12/h3,8-9,11H,2,4-7,10H2,1H3,(H,15,18)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNZETZHUYQJOJ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NN=CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC(=O)N/N=C/C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylpiperazin-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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